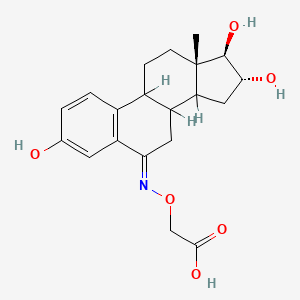

Estriol-6-(O-carboxymethyl)oxime

Descripción

Table 1: Key Identifiers and Molecular Properties

| Property | Description |

|---|---|

| Molecular Formula | C$${20}$$H$${25}$$NO$$_{6}$$ |

| Molecular Weight | 375.42 g/mol |

| CAS Number | 37654-41-4 |

| IUPAC Name | 2-[(Z)-[(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-...]oxyacetic acid |

Core Structural Features

The compound is derived from estriol (1,3,5(10)-estratriene-3,16α,17β-triol), with a carboxymethyl oxime group introduced at the C6 position . Key structural elements include:

- Steroidal Backbone : A cyclopenta[a]phenanthrene nucleus with hydroxyl groups at C3 (phenolic), C16α, and C17β positions .

- Oxime Functionalization : A C=N-O-CH$$_2$$-COOH group at C6, where the oxime (C=N-OH) is modified with a carboxymethyl spacer .

- Stereochemistry : The molecule exhibits specific stereodescriptors:

Table 2: Functional Groups and Their Roles

| Position | Functional Group | Role in Structure |

|---|---|---|

| C3 | Phenolic hydroxyl (-OH) | Enhances solubility and hydrogen-bonding capacity |

| C6 | Carboxymethyl oxime | Serves as a hapten for conjugation with carrier proteins |

| C16/C17 | Secondary alcohols (-OH) | Critical for receptor binding and stereochemical identity |

The Z-configuration of the oxime group is confirmed by its InChI key (HXNCOPXZMVYOSZ-BNBSGXFVSA-N), which reflects the spatial arrangement of substituents around the C=N bond .

Historical Context and Developmental Milestones

The development of Estriol-6-(O-carboxymethyl)oxime is rooted in immunoassay technology and the need for steroid-specific antibodies . Key milestones include:

- Synthetic Innovation (1970s–1990s) : Early synthesis routes involved oxidizing estriol at C6 to form a ketone, followed by oxime formation using O-carboxymethylhydroxylamine . This method enabled the creation of haptens for antibody production.

- Application in Immunoassays (1980s) : The compound gained prominence as a hapten in enzyme-linked immunosorbent assays (ELISAs) for detecting estriol in biological fluids. Conjugation with bovine serum albumin (BSA) allowed the generation of high-affinity antibodies .

- Advancements in Specificity (2000s) : Modifications to the carboxymethyl spacer improved antibody specificity, reducing cross-reactivity with structurally similar estrogens like estradiol and estrone .

Table 3: Historical Developments

The compound remains a cornerstone in hormone detection research , particularly in studies requiring high specificity for estriol .

Propiedades

IUPAC Name |

2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNCOPXZMVYOSZ-JKGSLRBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37654-41-4 | |

| Record name | Estriol-6-(O-carboxymethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Reaction Conditions and Yield Optimization

-

Oxidizing Agent : PCC-celite (1:2 w/w ratio) in dichloromethane at 25°C for 6 hours achieves 92% conversion of estriol to 6-oxoestriol.

-

Workup : The reaction mixture is filtered to remove celite, washed with sodium bicarbonate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

-

Yield : 85–90% isolated yield, a significant improvement over non-celite PCC methods (50–60%).

Table 1: Comparative Oxidation Methods

Oximation with O-Carboxymethylhydroxylamine

The 6-oxoestriol intermediate undergoes oximation with O-carboxymethylhydroxylamine hydrochloride to introduce the carboxymethyl oxime moiety.

Stepwise Procedure

-

Reagent Preparation : O-Carboxymethylhydroxylamine hydrochloride (1.2 equiv) is dissolved in methanol/water (4:1) and adjusted to pH 4.5 with sodium acetate.

-

Reaction : 6-Oxoestriol is added, and the mixture is stirred at 50°C for 24 hours.

-

Purification : The product is extracted with ethyl acetate, dried over Na₂SO₄, and crystallized from ethanol/water.

Key Parameters

-

pH Control : Maintaining pH 4.5 prevents hydrolysis of the oxime bond.

-

Yield : Quantitative conversion (98–99%) is achieved due to the electrophilicity of the C6 ketone.

Conjugation to Bovine Serum Albumin (BSA)

The carboxymethyl oxime derivative is conjugated to BSA via carbodiimide-mediated amide bond formation, creating an immunogen for antibody production.

Carbodiimide Coupling Protocol

-

Activation : Estriol-6-(O-carboxymethyl)oxime (10 mg) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 15 mg) in 0.1 M MES buffer (pH 6.0) for 30 minutes.

-

Conjugation : Activated oxime is added to BSA (50 mg) in PBS (pH 7.4) and stirred at 4°C for 18 hours.

-

Purification : Unreacted hapten is removed by dialysis against PBS (MWCO 10 kDa), followed by lyophilization.

Table 2: Conjugation Efficiency

Analytical Characterization

Thin-Layer Chromatography (TLC)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production Considerations

Process Optimization

Quality Control

-

Purity Standards : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

-

Sterility Testing : Membrane filtration (0.22 μm) for conjugates intended for in vivo use.

Challenges and Solutions

Oxime Stability

Análisis De Reacciones Químicas

Types of Reactions

Estriol-6-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Estriol-6-(O-carboxymethyl)oxime has a diverse range of applications across different fields, including chemistry, biology, medicine, and industry.

Chemistry

- Reagent in Chemical Reactions : This compound is utilized as a reagent in various chemical reactions and synthesis processes. It serves as a building block for developing estradiol conjugates and assays, facilitating the study of estrogen-related biochemical pathways.

- Synthetic Routes : The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various products such as ketones or aldehydes from oxidation and alcohols from reduction.

Biology

- Hormone Receptor Studies : this compound is employed in studies involving hormone receptors and cellular signaling pathways. It mimics estrogen's action by binding to estrogen receptors, activating signaling pathways critical for cell growth and differentiation .

- Immunoassays : One of the primary applications is in the development of immunoassays for estriol detection in biological samples. It acts as a hapten that can be conjugated to larger proteins like bovine serum albumin (BSA), allowing for the creation of antibodies specific to estriol for use in radioimmunoassays (RIA) and enzyme-immunoassays (EIA) .

Medicine

- Therapeutic Research : The compound is investigated for its potential therapeutic effects in hormone-related conditions. Its ability to interact with estrogen receptors makes it a candidate for studies related to hormone replacement therapy and treatment strategies for hormone-dependent cancers .

Industry

- Diagnostic Development : In industrial applications, this compound is used in developing diagnostic assays and therapeutic agents. Its role as a building block in the synthesis of other compounds enhances its utility in pharmaceutical research .

Case Study 1: Immunoassay Development

In a study conducted by Moats and Ramirez, this compound was utilized to investigate membrane-mediated responses to estrogen in female rats. The study demonstrated significant uptake of the estradiol conjugate by liver, adrenal glands, and spleen tissues following injection, suggesting an active uptake mechanism that could be leveraged for developing more sensitive immunoassays for estriol detection .

Case Study 2: Hormonal Effects on Protein Expression

Research highlighted in PubMed explored how this compound affects protein expression related to hormonal signaling pathways. The findings indicated that this compound could modulate protein expression levels in response to estrogen signaling, providing insights into its potential therapeutic applications in hormone-related disorders .

Mecanismo De Acción

The mechanism of action of Estriol-6-(O-carboxymethyl)oxime involves its interaction with specific molecular targets and pathways. It has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation. This compound targets the colchicine binding site and binds tubulin in an entropy-driven manner, which suggests its potential as an anti-cancer agent.

Comparación Con Compuestos Similares

Structural and Functional Differences

Position of Oxime Modification

- Estriol-6-(O-carboxymethyl)oxime : The oxime group is at the 6-position , which minimizes steric hindrance and optimizes antibody specificity. This positioning reduces cross-reactivity with structurally similar steroids (e.g., estradiol, estrone) to <0.01% .

- Estradiol-3-(O-carboxymethyl)oxime : The oxime group at the 3-position is common in membrane-binding studies (e.g., detection of estrogen receptors). However, antibodies against this derivative show higher cross-reactivity (e.g., 0.1–1% with estrone) due to structural similarities in the steroid A-ring .

- Testosterone-3-(O-carboxymethyl)oxime : Similarly modified at the 3-position, this compound is used to study androgen receptors but exhibits cross-reactivity with dihydrotestosterone (~10–15%) .

Immunoassay Performance

| Compound | Cross-Reactivity with Testosterone | Cross-Reactivity with Progesterone | Assay Type |

|---|---|---|---|

| This compound | <0.001% | <0.001% | Homogeneous ELISA |

| Estradiol-3-(O-carboxymethyl)oxime | 0.1–0.5% | 0.01–0.1% | Heterogeneous ELISA |

| Nandrolone-3-(O-carboxymethyl)oxime | 5–10% | 2–5% | Radioimmunoassay |

Key Insight: The 6-position modification in estriol derivatives confers superior specificity, critical for clinical diagnostics, whereas 3-position derivatives are more prone to cross-reactivity .

Physicochemical Properties

| Property | This compound | Estradiol-3-(O-carboxymethyl)oxime | Progesterone-3-(O-carboxymethyl)oxime |

|---|---|---|---|

| Boiling Point (°C) | 593.97 | 572.6 | 550–600 (estimated) |

| Density (g/cm³) | 1.548 | 1.46 | 1.35–1.40 |

| Solubility in Water | Low | Moderate | Low |

Note: Estriol-6-CMO’s higher boiling point and density reflect its structural rigidity, which may improve conjugate stability in BSA-linked applications .

Q & A

Q. What is the synthetic pathway for E-6-CMO, and how does the 6-position modification influence its reactivity?

E-6-CMO is synthesized by introducing a carboxymethyl oxime group at the 6-position of estriol. This modification typically involves reacting estriol with carboxymethyl hydroxylamine under controlled pH and temperature conditions to optimize oxime formation . The 6-position modification enhances solubility and stability, facilitating conjugation to carrier proteins (e.g., BSA) for immunoassays. Structural analysis (e.g., NMR, FT-IR) confirms the substitution pattern and validates the integrity of the oxime bond .

Q. How is E-6-CMO characterized for purity and structural fidelity in experimental settings?

Key characterization methods include:

- Chromatography : HPLC or LC-MS to assess purity (>98% as per industry standards) and confirm molecular weight (C₀₂₀H₂₅NO₅, exact mass 375.42 g/mol) .

- Spectroscopy : NMR (¹H/¹³C) to verify the carboxymethyl oxime group and absence of side products.

- Immunoreactivity testing : Cross-reactivity studies using antisera generated from E-6-CMO-BSA conjugates to ensure specificity (e.g., <0.01% cross-reactivity with estradiol) .

Q. What are the primary applications of E-6-CMO in biochemical research?

E-6-CMO serves as:

- Immunoassay hapten : Conjugated to BSA or other carriers to generate antibodies for detecting estriol in clinical samples .

- Molecular probe : Fluorescent or enzyme-linked conjugates (e.g., FITC-BSA-E-6-CMO) enable receptor binding studies in cell-based assays .

Advanced Research Questions

Q. How can researchers optimize E-6-CMO conjugation to carrier proteins for improved immunoassay sensitivity?

Methodological considerations include:

- Coupling ratio : Balancing the number of E-6-CMO molecules per BSA (e.g., 5–10 mol steroid/mol BSA) to avoid epitope masking while maximizing immunogenicity .

- Linker chemistry : Comparing carbodiimide-mediated conjugation vs. mixed anhydride methods to optimize bond stability .

- Validation : Using competitive ELISA to quantify antibody affinity (e.g., IC₅₀ values) and cross-reactivity profiles .

Q. What experimental strategies resolve contradictions in reported estrogen receptor (ER) binding affinities of E-6-CMO derivatives?

Discrepancies may arise from assay conditions (e.g., cell type, temperature) or structural variations. Recommended approaches:

- Comparative binding assays : Use ERα/ERβ-specific ligands (e.g., PPT and DPN) alongside E-6-CMO derivatives to assess subtype selectivity .

- Structural modeling : Molecular docking studies to evaluate how the 6-position oxime group alters interactions with ER ligand-binding domains .

- Dose-response analysis : Measure EC₅₀ values in luciferase reporter assays under standardized conditions to minimize variability .

Q. How does E-6-CMO compare to structurally analogous estradiol derivatives in receptor activation studies?

Key differences include:

- Potency : Estradiol-6-CMO derivatives exhibit higher ER binding affinity than E-6-CMO due to the absence of estriol’s 16α-hydroxyl group .

- Functional activity : Estradiol-6-CMO-BSA conjugates show agonist activity in calcium signaling assays, whereas E-6-CMO may act as a partial agonist depending on cell context .

- Stability : Acetylated derivatives (e.g., 16,17-di-O-acetyl-E-6-CMO) demonstrate enhanced metabolic stability in serum .

Q. What analytical techniques are critical for assessing E-6-CMO stability under varying storage conditions?

- Accelerated degradation studies : Expose E-6-CMO to heat, light, or humidity and monitor decomposition via LC-MS .

- Long-term stability : Store lyophilized conjugates at 2–8°C with desiccants to prevent hydrolysis of the oxime bond .

- Bioactivity assays : Compare fresh vs. aged samples in receptor binding or immunoassays to quantify functional degradation .

Methodological Considerations

Q. How should researchers design dose-response experiments using E-6-CMO in cellular models?

- Range selection : Start with 1 nM–10 μM concentrations based on prior ER activation studies .

- Controls : Include estriol and estradiol as reference agonists/antagonists.

- Endpoint selection : Combine transcriptional (e.g., qPCR for ER target genes) and non-genomic (e.g., calcium flux) readouts .

Q. What statistical approaches are recommended for analyzing immunoassay data involving E-6-CMO?

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to competitive ELISA data for accurate IC₅₀ determination .

- Error propagation : Use nonlinear regression tools (e.g., GraphPad Prism) to calculate confidence intervals for binding constants .

Data Contradiction Analysis

Q. How to address conflicting reports on E-6-CMO’s role in estrogen-dependent cancer models?

Potential factors include:

- Cell line variability : ER expression levels (e.g., MCF-7 vs. MDA-MB-231) influence response magnitude .

- Conjugate purity : Impurities in E-6-CMO-BSA preparations (e.g., free estriol) may confound results .

- Experimental design : Pre-incubation with charcoal-stripped serum to eliminate endogenous estrogen interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.